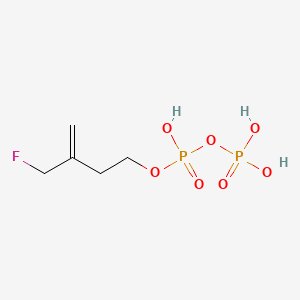

3-(Fluoromethyl)-3-butenyl diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Fluoromethyl)-3-butenyl diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11FO7P2 and its molecular weight is 264.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathway Inhibition

Isoprenoid Biosynthesis:

3-(Fluoromethyl)-3-butenyl diphosphate acts as a specific active-site-directed inhibitor of isopentenyl diphosphate isomerase, an enzyme crucial in the mevalonate and methylerythritol phosphate (MEP) biosynthetic pathways. This inhibition can disrupt the production of isoprenoids, which are vital for various biological functions including cell membrane integrity and signaling pathways. The compound's mechanism involves irreversible binding to the enzyme, effectively blocking its activity and thereby influencing metabolic processes in organisms such as Claviceps purpurea .

Therapeutic Applications

Neuroinflammatory Disorders:

Recent studies have indicated that compounds like this compound can be utilized in treating neuroinflammatory diseases by inhibiting pyrophosphate production. This inhibition can reduce inflammation associated with conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to lower levels of key inflammatory mediators positions it as a potential therapeutic agent .

Antimicrobial Activity:

The compound has shown promise in inhibiting microbial growth by targeting the MEP pathway, which is unique to many pathogenic microorganisms. By disrupting this pathway, this compound can potentially serve as an antimicrobial agent against infections caused by bacteria that rely on this biosynthetic route .

Structural Studies and Insights

Affinity Labeling:

Research utilizing radioactive forms of this compound has provided insights into the structural dynamics of isopentenyl diphosphate isomerase. These studies have revealed critical interactions within the enzyme's active site, contributing to our understanding of enzyme catalysis and substrate binding mechanisms .

Case Study: Mechanism of Inhibition

A detailed case study highlighted the mechanism by which this compound inhibits isopentenyl diphosphate isomerase. The compound was found to stabilize a reactive carbocation intermediate during catalysis, suggesting that its structural features are crucial for effective enzyme inhibition .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Biochemical Pathways | Inhibits isopentenyl diphosphate isomerase | Disruption of isoprenoid biosynthesis |

| Neuroinflammatory Disorders | Reduces pyrophosphate levels | Alleviation of inflammation in neurological conditions |

| Antimicrobial Activity | Targets MEP pathway in pathogens | Potential treatment for bacterial infections |

Propiedades

Número CAS |

99282-16-3 |

|---|---|

Fórmula molecular |

C5H11FO7P2 |

Peso molecular |

264.08 g/mol |

Nombre IUPAC |

3-(fluoromethyl)but-3-enyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H11FO7P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h1-4H2,(H,10,11)(H2,7,8,9) |

Clave InChI |

RHZKOFJYQGKKAO-UHFFFAOYSA-N |

SMILES |

C=C(CCOP(=O)(O)OP(=O)(O)O)CF |

SMILES canónico |

C=C(CCOP(=O)(O)OP(=O)(O)O)CF |

Sinónimos |

3-(fluoromethyl)-3-butenyl diphosphate FIPP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.